molecular formula C15H14N2O2 B2998917 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol CAS No. 350477-10-0

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B2998917
CAS No.: 350477-10-0
M. Wt: 254.289
InChI Key: LXXCOQFLSNNADZ-UHFFFAOYSA-N
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Description

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium dioxide-zirconium dioxide in acetonitrile at 60°C, yielding the desired benzoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts and ionic liquid catalysts has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 2-Amino-5-ethylbenzoxazole
  • 4-Amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol
  • 2-Amino-5-ethyl-1,3-benzoxazole

Comparison: 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol is unique due to the presence of both amino and phenolic functional groups, which contribute to its diverse reactivity and biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-8-10(16)4-5-13(11)18/h3-8,18H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXCOQFLSNNADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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